molecular formula C9H6FNO3 B8214430 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-one

7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-one

Cat. No.: B8214430
M. Wt: 195.15 g/mol
InChI Key: DNWKXBXLPVMDAG-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-one involves several steps, typically starting from commercially available precursors. One common synthetic route includes the nitration of 7-fluoro-2,3-dihydro-1H-inden-1-one, followed by oxidation to introduce the nitro group at the 4th position . The reaction conditions often involve the use of strong acids like nitric acid and sulfuric acid under controlled temperatures to ensure selective nitration.

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other higher oxidation state products.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium methoxide, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its potential interactions with biological macromolecules.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.

    Industry: It may be used in the production of specialty chemicals and materials, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-one is not well-documented, but it likely involves interactions with specific molecular targets such as enzymes or receptors. The presence of the nitro and fluorine groups may enhance its binding affinity and specificity towards these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar compounds to 7-Fluoro-4-nitro-2,3-dihydro-1H-inden-1-one include:

  • 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one
  • 7-Fluoro-4-methyl-2,3-dihydro-1H-inden-1-one
  • 5,7-Difluoro-1-indanone
  • 4-Chloro-7-fluoro-2,3-dihydro-1H-inden-1-one

These compounds share the indanone core structure with various substituents at different positions. The uniqueness of this compound lies in the specific combination of the fluorine and nitro groups, which may confer distinct chemical and biological properties .

Properties

IUPAC Name

7-fluoro-4-nitro-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO3/c10-6-2-3-7(11(13)14)5-1-4-8(12)9(5)6/h2-3H,1,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWKXBXLPVMDAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C=CC(=C21)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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